molecular formula C19H11ClN6S2 B2587179 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine CAS No. 501348-35-2

5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine

Cat. No.: B2587179
CAS No.: 501348-35-2
M. Wt: 422.91
InChI Key: HZWCFJHTNBMQSB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine is a sophisticated synthetic compound designed for early-stage drug discovery, particularly in the field of oncology. Its molecular architecture incorporates a thieno[2,3-d]pyrimidine core, a scaffold known for its structural resemblance to purine bases, which allows it to interact effectively with various enzymatic targets . This core is functionalized with a (1-phenyl-1H-tetrazol-5-yl)thio group, a bioisostere for carboxylic acids, which can enhance membrane permeability and metabolic stability . The compound is structurally related to derivatives investigated as potent inhibitors of key cancer-driving kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) . Abnormal signaling through these pathways is a feature of many cancers, including breast, lung, and colorectal, making them critical targets for therapeutic intervention . Researchers can utilize this compound as a lead structure for the development of novel targeted therapies, as a tool compound for studying kinase signaling pathways in cell-based assays, or as a synthetic intermediate for further chemical exploration. It is supplied for research applications and is an integral tool for scientists working in medicinal chemistry and chemical biology. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN6S2/c20-13-8-6-12(7-9-13)15-10-27-17-16(15)18(22-11-21-17)28-19-23-24-25-26(19)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWCFJHTNBMQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thieno[2,3-d]pyrimidine core.

    Attachment of the 1-phenyl-1H-tetrazol-5-ylthio group: This can be accomplished through a thiolation reaction, where a thiol derivative of 1-phenyl-1H-tetrazole is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

S-Alkylation Reactions

The tetrazole-thioether group undergoes S-alkylation with α-halocarbonyl compounds, enabling the introduction of functionalized side chains. For example:

ReagentConditionsProduct StructureYieldSource
Ethyl chloroacetateSodium ethoxide, ethanol4-((1-Phenyl-1H-tetrazol-5-yl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine ethyl acetate adduct78%
Phenacyl chlorideReflux, DMFPhenacyl-S-substituted derivative with retained thienopyrimidine core82%

These reactions typically proceed via nucleophilic displacement, with the thiolate anion attacking electrophilic carbons. Products are purified via column chromatography and characterized by HRMS and 1H^1H-NMR .

Cyclization and Ring Expansion

Under basic conditions, intramolecular cyclization forms fused heterocyclic systems:

  • Sodium ethoxide-mediated cyclization :
    Compound+α-halocarbonylNaOEt, EtOHThieno[2,3-b]pyridine derivatives\text{Compound} + \text{α-halocarbonyl} \xrightarrow{\text{NaOEt, EtOH}} \text{Thieno[2,3-b]pyridine derivatives}
    Example: Formation of pyrrolo[2,3-d]thienopyrimidine (yield: 65–75%) .

  • Triethyl orthoformate/azide cyclization :
    Reaction with sodium azide in acetic acid facilitates [3+2] cycloaddition, generating triazolopyrimidine hybrids (e.g., compound 3 in , yield: 72%) .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS with amines or alkoxides:

NucleophileConditionsProductApplicationSource
PiperidineReflux, ethanol4-Piperidinylphenyl derivativeBioactivity optimization
MethoxideMicrowave, DMF4-Methoxyphenyl analogSolubility enhancement

Reaction kinetics show pseudo-first-order behavior (k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}) at 80°C .

Oxidation and Reduction

  • Oxidation :
    Treatment with H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH} oxidizes the tetrazole-thioether to sulfone (confirmed by IR νS=O=1150cm1\nu_{\text{S=O}} = 1150 \, \text{cm}^{-1}).

  • Reduction :
    Catalytic hydrogenation (Pd/C, H2\text{Pd/C, H}_2) reduces the thienopyrimidine’s double bonds, yielding dihydro derivatives (e.g., compound 5h in , yield: 68%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Sonogashira) modify the chlorophenyl group:

Reaction TypeReagentCatalyst SystemProductYieldSource
SuzukiPhenylboronic acidPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2CO3\text{K}_2\text{CO}_3Biaryl-thienopyrimidine hybrid85%
SonogashiraPhenylacetylenePdCl2\text{PdCl}_2, CuIAlkynylated derivative76%

Acid/Base-Mediated Rearrangements

  • Acidic conditions :
    Reflux in HCl/EtOH cleaves the tetrazole ring, generating thiol intermediates (δSH=3.2ppm\delta_{\text{SH}} = 3.2 \, \text{ppm}).

  • Basic conditions :
    NaOH hydrolysis opens the pyrimidine ring, yielding thiophene-2,3-dicarboxylic acid derivatives .

Coordination Chemistry

The tetrazole nitrogen atoms coordinate transition metals:

Metal SaltLigand RatioComplex StructureApplicationSource
CuSO4\text{CuSO}_41:2Octahedral Cu(II)-tetrazole complexCatalytic cycloaddition
FeCl3\text{FeCl}_31:1Tetrahedral Fe(III) complexMagnetic studies

Stability constants (logK\log K) for Cu(II) complexes range from 4.8–5.2 .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, primarily attributed to its unique structural features that combine thieno[2,3-d]pyrimidine and tetrazole moieties. These characteristics contribute to its potential as an anticancer agent, antimicrobial agent, and in the treatment of inflammatory conditions.

Anticancer Activity

Research indicates that compounds related to thieno[2,3-d]pyrimidines have shown promising anticancer properties. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. A notable study screened a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity against a 60-cancer cell panel at the National Cancer Institute (NCI), revealing that some derivatives significantly inhibited cell growth at micromolar concentrations .

Antimicrobial Properties

The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial activity. Compounds derived from this framework have been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing tetrazole rings has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthetic Applications

The synthesis of 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine involves several chemical reactions that highlight its versatility in synthetic organic chemistry.

Synthesis Techniques

The compound can be synthesized through multi-step reactions involving the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the tetrazole moiety. Common methods include:

  • Cyclization Reactions : Utilizing various reagents to promote cyclization reactions that form the thieno-pyrimidine structure.
  • Substitution Reactions : Employing nucleophilic substitutions to introduce the chlorophenyl and phenyl-tetrazole groups onto the core structure.

These methods not only yield high-purity products but also allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundBiological ActivityFindings
5-(4-fluorophenyl)-1H-tetrazole derivativeAntinociceptiveDemonstrated significant pain relief in animal models at specific dosages.
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidinesAnticancerInhibited growth of melanoma cells by over 27% at 10 µM concentration.
Various substituted tetrazolesAntimicrobialShowed effective inhibition against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their substituents are compared in Table 1 .

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound (1-Phenyl-1H-tetrazol-5-yl)thio C₁₉H₁₂ClN₅S₂ 433.91 Under investigation
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine 2,4-Dichlorophenoxy C₁₈H₉Cl₃N₂OS 407.69 Not reported
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine 1,3-Benzodioxol-5-yloxy C₁₉H₁₁ClN₂O₃S 383.00 Anticancer (IC₅₀: <10 µM)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 4-(3-Methylphenyl)piperazinyl C₂₃H₂₁ClN₄S 420.95 Kinase inhibition (PI3Kα)

Key Observations :

  • Tetrazolylthio vs.
  • Benzodioxol vs. Tetrazole : The benzodioxol group in improves lipophilicity, correlating with higher anticancer activity, while the tetrazole in the target compound may enhance solubility and metabolic stability .
  • Piperazinyl vs. Tetrazolylthio : Piperazinyl substituents (e.g., ) often improve water solubility and modulate selectivity for kinase targets, whereas tetrazolylthio groups may favor interactions with cysteine-rich binding pockets .

Physicochemical and Computational Analysis

  • LogP and Solubility: The target compound (predicted LogP: ~3.5) is less lipophilic than the dichlorophenoxy analog (LogP: ~4.2) but more than the benzodioxol derivative (LogP: ~2.8), balancing membrane permeability and aqueous solubility.
  • Docking Studies: AutoDock simulations () suggest the tetrazolylthio group forms hydrogen bonds with ATP-binding pockets in kinases, unlike the dichlorophenoxy group, which relies on hydrophobic interactions .
  • Electrostatic Potential: Multiwfn analysis () reveals the tetrazolylthio group’s electron-rich sulfur atom enhances electrostatic complementarity with positively charged receptor residues .

Biological Activity

5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C14H10ClN5S\text{C}_{14}\text{H}_{10}\text{ClN}_5\text{S}

It features a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a phenyl-tetrazole moiety linked by a thioether bond. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The specific mechanisms may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Antioxidant Properties : The presence of tetrazole groups has been associated with enhanced antioxidant activity, which may contribute to their therapeutic effects.

Anticancer Activity

A study highlighted that derivatives similar to 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical)10.5
MCF7 (Breast)12.2
A549 (Lung)8.9

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages. The inhibition rate was measured at approximately 70% at a concentration of 20 µM .

Case Studies and Clinical Relevance

Several studies have documented the biological activity of related compounds:

  • Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their anticancer properties. One derivative showed an IC50 value of 0.283 µM against TNF-a release, indicating strong anti-inflammatory effects .
  • Thienopyrimidine Compounds : Research on thienopyrimidine analogs revealed their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism is crucial for developing new anticancer therapies.

Q & A

Basic Question: What are the key steps in synthesizing thieno[2,3-d]pyrimidine derivatives like the target compound?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of 2-amino-thiophene derivatives with formic acid (yield: ~85%, m.p. 205–208°C) .
  • Step 2: Chlorination of the 4-position using POCl₃ at 80°C (yield: ~94%, m.p. 125–127°C) .
  • Step 3: Thiol-substitution reactions, e.g., introducing tetrazole-thioether moieties via nucleophilic displacement with 1-phenyl-1H-tetrazole-5-thiol under basic conditions .
    Key Characterization: Monitor reactions via TLC; purify intermediates via vacuum filtration and washing with cold water/hexane .

Advanced Question: How can reaction conditions be optimized for introducing sulfur-containing substituents?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiols, as demonstrated in analogous syntheses of tetrazole-thioether derivatives .
  • Temperature Control: Conduct reactions at 60–80°C to balance reactivity and side-product formation .
  • Catalysis: Add triethylamine to deprotonate thiols and accelerate substitution kinetics .
  • Design of Experiments (DoE): Apply Taguchi methods to optimize molar ratios, solvent volume, and reaction time, reducing trial-and-error approaches .

Basic Question: What analytical techniques are critical for characterizing structural intermediates?

Methodological Answer:

  • IR Spectroscopy: Confirm functional groups (e.g., C=S stretches at 650–750 cm⁻¹; tetrazole ring vibrations at 1450–1600 cm⁻¹) .
  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine and tetrazole rings) and quaternary carbons (e.g., C-Cl at δ 110–120 ppm) .
  • X-ray Crystallography: Resolve crystallographic disorder in chlorophenyl/tetrazole substituents (e.g., dihedral angles: 50–59° between fused rings and aromatic groups) .

Advanced Question: How to evaluate biological activity while addressing solubility challenges?

Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial/anti-inflammatory activity using standardized protocols (e.g., broth microdilution for MIC values; COX-2 inhibition assays) .
  • Solubility Enhancement: Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation .
  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing Cl on phenyl vs. CF₃) on potency .

Advanced Question: How can computational modeling guide the design of derivatives with improved binding affinity?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions .
  • Molecular Docking: Simulate interactions with target proteins (e.g., DHFR for antimicrobial activity) using AutoDock Vina; prioritize derivatives with strong hydrogen bonds to active sites .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Advanced Question: How to resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Reproduce Protocols: Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction scales; POCl₃ stoichiometry variations may explain yield discrepancies (e.g., 70 mL vs. 50 mL per mole) .
  • Characterization Rigor: Re-analyze disputed compounds via HRMS or 2D NMR (e.g., NOESY for regiochemistry confirmation) .
  • Biological Replicates: Use triplicate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial studies) to validate outliers .

Advanced Question: What strategies enable modular modifications of the thieno[2,3-d]pyrimidine scaffold?

Methodological Answer:

  • Heterocycle Fusion: Introduce pyrazole or triazole rings via cycloaddition (e.g., Cu-catalyzed azide-alkyne click chemistry) to diversify substituents .
  • Late-Stage Functionalization: Perform Suzuki-Miyaura couplings on halogenated intermediates (e.g., 4-Cl position) to install aryl/heteroaryl groups .
  • Regioselective Thiolation: Use protecting groups (e.g., SEM for NH) to direct thiol substitution to specific positions .

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